Cutamesine C-11, also known as SA4503, is a compound that acts as a sigma-1 receptor agonist. It has garnered attention for its potential therapeutic applications, particularly in enhancing recovery after acute ischemic stroke and in the treatment of major depressive disorder. The compound is currently under investigation in clinical trials, highlighting its significance in neuropharmacology.
Cutamesine C-11 is derived from the parent compound cutamesine (SA4503), which has been synthesized through various organic chemistry methods. It is primarily sourced from laboratories engaged in pharmaceutical research and development, particularly those focusing on neuroactive compounds.
Cutamesine C-11 falls under the classification of sigma-1 receptor ligands. Sigma receptors are a class of proteins that play a crucial role in various neurological processes, including pain modulation, memory enhancement, and neuroprotection.
The synthesis of Cutamesine C-11 involves several organic chemistry techniques. One documented method includes the Buchwald-Hartwig amination reaction to form key intermediates, followed by alkylation to yield the final product. The process typically begins with commercially available starting materials such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
Cutamesine C-11 has a complex molecular structure characterized by several functional groups that contribute to its activity at sigma receptors. The exact molecular formula and structural representation can be derived from spectroscopic data such as nuclear magnetic resonance and mass spectrometry.
The molecular weight of Cutamesine C-11 is approximately 300 g/mol, with specific structural features that include nitrogen-containing rings and aromatic systems that are critical for receptor binding.
Cutamesine C-11 participates in various chemical reactions typical of sigma receptor ligands. These include:
The binding affinity of Cutamesine C-11 for sigma-1 receptors has been quantitatively assessed using competitive binding assays, revealing a Ki value in the low nanomolar range, indicating strong receptor interaction.
The mechanism of action for Cutamesine C-11 involves its agonistic activity at sigma-1 receptors, which modulates neurotransmitter release and intracellular calcium signaling pathways. This modulation can enhance neuroprotective effects and promote recovery from neurological injuries.
Preclinical studies have demonstrated that activation of sigma-1 receptors by Cutamesine leads to increased levels of brain-derived neurotrophic factor, which is crucial for neuronal survival and repair processes.
Cutamesine C-11 is typically presented as a white to off-white crystalline solid. It exhibits moderate solubility in organic solvents and limited solubility in water.
The compound's stability under physiological conditions has been evaluated, indicating it maintains integrity during metabolic processes relevant to its therapeutic applications.
Relevant data includes:
Cutamesine C-11 is primarily investigated for its potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2